L-TYROSINE (15N): A Technical Guide to Isotopic Purity and Stability
L-TYROSINE (15N): A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of L-TYROSINE (15N), a critical reagent in metabolic research, quantitative proteomics, and drug development. Understanding these parameters is paramount for ensuring the accuracy and reproducibility of experimental results.
Isotopic Purity of L-TYROSINE (15N)
The isotopic purity of L-TYROSINE (15N) refers to the percentage of L-Tyrosine molecules in which the nitrogen atom is the 15N isotope. This is a critical parameter for tracer-based studies, as it directly impacts the sensitivity and accuracy of detection.[1] High isotopic enrichment minimizes the interference from the naturally abundant 14N isotope.
Commercially available L-TYROSINE (15N) generally boasts high isotopic purity, ensuring its suitability for a wide range of applications.[2][3][4] The chemical purity is also a key factor, indicating the proportion of the material that is L-Tyrosine, regardless of its isotopic composition.[5][6]
Table 1: Summary of Typical L-TYROSINE (15N) Purity Specifications
| Parameter | Typical Specification | Analytical Technique(s) |
| Isotopic Purity (¹⁵N) | ≥98 atom % | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy |
Data compiled from publicly available supplier information.[2][5]
Stability of L-TYROSINE (15N)
The stability of L-TYROSINE (15N) is crucial for its storage and handling to prevent degradation, which could compromise experimental results. While specific kinetic data on the degradation of L-TYROSINE (15N) is not extensively published, general stability profiles can be inferred from studies on L-Tyrosine and standard practices for handling isotopically labeled compounds.
L-Tyrosine is susceptible to degradation under various conditions, including exposure to light, extreme pH, and oxidizing agents.[7][8] The primary degradation pathways for tyrosine involve oxidation and decarboxylation.[9][10]
Table 2: Recommended Storage and Handling Conditions for L-TYROSINE (15N)
| Condition | Recommendation | Rationale |
| Temperature | Room temperature | Prevents thermal degradation. |
| Light | Store in the dark (e.g., in an amber vial) | Minimizes photo-degradation.[7] |
| Moisture | Store in a dry environment (desiccator recommended) | Prevents hydrolysis and microbial growth. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage | Minimizes oxidation. |
Recommendations based on supplier data sheets and general chemical handling guidelines.[5][11]
Experimental Protocols
Accurate determination of isotopic purity and stability is essential for quality control and validation of experimental procedures.
Protocol for Isotopic Purity Determination by Mass Spectrometry
This protocol outlines a general procedure for determining the isotopic enrichment of L-TYROSINE (15N) using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To quantify the percentage of 15N enrichment in an L-TYROSINE (15N) sample.
Materials:
-
L-TYROSINE (15N) sample
-
Unlabeled L-Tyrosine standard
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMS-Cl)
-
Anhydrous solvent (e.g., acetonitrile)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount (e.g., 1 mg) of the L-TYROSINE (15N) sample and the unlabeled L-Tyrosine standard into separate vials.
-
Dissolve each in a known volume of anhydrous solvent.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC column.
-
The GC will separate the derivatized L-Tyrosine from other components.
-
The eluent from the GC is then introduced into the mass spectrometer.
-
-
Data Acquisition:
-
Operate the mass spectrometer in full scan mode to identify the mass-to-charge ratio (m/z) of the molecular ion of the derivatized L-Tyrosine.
-
Acquire data for both the unlabeled (M) and the 15N-labeled (M+1) molecular ions.
-
-
Data Analysis:
-
Integrate the peak areas for the M and M+1 ions.
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Area(M+1) / (Area(M) + Area(M+1))] * 100
-
Correct for the natural abundance of 13C and other isotopes.[14]
-
Protocol for Stability-Indicating HPLC Method
This protocol describes a general approach for developing a stability-indicating HPLC method to assess the purity of L-TYROSINE (15N) and detect any degradation products.[8][15]
Objective: To develop an HPLC method that can separate L-TYROSINE (15N) from its potential degradation products.
Materials:
-
L-TYROSINE (15N) sample
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column
-
Mobile phase components (e.g., acetonitrile, water, buffer)
-
Stressing agents (e.g., HCl, NaOH, H₂O₂)
Procedure:
-
Forced Degradation Study:
-
Method Development:
-
Column Selection: A C18 column is a common starting point for amino acid analysis.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water with a buffer (e.g., phosphate or acetate buffer) to control pH.
-
Detection Wavelength: Determine the optimal UV detection wavelength for L-Tyrosine (around 275 nm).[17]
-
Gradient Optimization: Adjust the gradient profile to achieve good separation between the parent L-TYROSINE (15N) peak and any degradation product peaks.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.
-
Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.
-
Visualizations
Signaling Pathway: Dopamine Synthesis
L-TYROSINE (15N) is a valuable tracer for studying the biosynthesis of catecholamines, such as dopamine. By introducing 15N-labeled tyrosine, researchers can track its incorporation into dopamine and subsequent metabolites, providing insights into neurotransmitter dynamics.[18][19][20][21][22]
Caption: Dopamine synthesis pathway from L-Tyrosine.
Experimental Workflow: Isotopic Purity Analysis
The following diagram illustrates a typical workflow for determining the isotopic purity of L-TYROSINE (15N) using mass spectrometry.
Caption: Workflow for isotopic purity determination.
References
- 1. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-酪氨酸-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. ckisotopes.com [ckisotopes.com]
- 5. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. L-Tyrosine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijtsrd.com [ijtsrd.com]
- 9. The degradation of L-tyrosine to phenol and benzoate in pig manure : The role of 4-hydroxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-tyrosine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. L-Tyrosine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6815-0.25 [isotope.com]
- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the ratio of /sup 15/N isotope in amino acid by gas chromatography-mass spectrometry (Journal Article) | ETDEWEB [osti.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 18. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 19. Tyrosine - Wikipedia [en.wikipedia.org]
- 20. droracle.ai [droracle.ai]
- 21. caringsunshine.com [caringsunshine.com]
- 22. Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]
